molecular formula C20H20N2O2S2 B2642859 N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-6-carboxamide CAS No. 1797536-02-7

N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2642859
CAS No.: 1797536-02-7
M. Wt: 384.51
InChI Key: IUBJYRNOLBNUQR-UHFFFAOYSA-N
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Description

N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-6-carboxamide is a chemical compound with potential applications in scientific research. It is a complex molecule that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Scientific Research Applications

Synthesis and Characterization

Researchers have developed novel analogs and derivatives related to benzo[d]thiazole compounds, focusing on their synthesis and structural characterization. For instance, a study by Palkar et al. (2017) designed and synthesized novel analogs with promising antibacterial activity, emphasizing the importance of the benzo[d]thiazole nucleus in developing potent antibacterial agents (Palkar et al., 2017). Similarly, the work by Kumara et al. (2018) synthesized a novel pyrazole derivative with a benzo[d][1,3]dioxol-5-yl moiety, which was characterized through various spectroscopic techniques, highlighting the compound's structural features (Kumara et al., 2018).

Biological Activities

Several studies have explored the biological activities of benzo[d]thiazole derivatives, showing their potential as antimicrobial, anticancer, and enzyme inhibitory agents. For example, the antibacterial, antifungal, and anticancer activities of N-[4-(1,3-benzothiazol-2-ylcarbamoyl)-phenyl]pyrazine-2-carboxamide were investigated, demonstrating its potential against various pathogens and cancer cell lines (Senthilkumar et al., 2021). Another study focused on the design and synthesis of thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors, showcasing the therapeutic potential of such compounds against tuberculosis (Jeankumar et al., 2013).

Antioxidant and Antitumor Properties

Research on benzothiazole derivatives also includes their evaluation as antioxidants and antitumor agents. Ahmad et al. (2012) synthesized N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides and assessed their antioxidant activities, finding moderate to significant radical scavenging activity among the compounds (Ahmad et al., 2012). Moreover, the antiproliferative activities of pyrazole-sulfonamide derivatives against cancer cell lines were explored, with some compounds showing broad-spectrum antitumor activity comparable to commonly used anticancer drugs (Mert et al., 2014).

Properties

IUPAC Name

N-[(4-phenylsulfanyloxan-4-yl)methyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S2/c23-19(15-6-7-17-18(12-15)25-14-22-17)21-13-20(8-10-24-11-9-20)26-16-4-2-1-3-5-16/h1-7,12,14H,8-11,13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUBJYRNOLBNUQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=CC3=C(C=C2)N=CS3)SC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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